Specific Scientific Field: Environmental Science and Technology
Summary of the Application: S-Benzyl-L-cysteine (BCys) has been used to create a new material that can remove cadmium (II) ions from water . This is particularly important in environmental science, as cadmium is a toxic heavy metal that can contaminate water supplies.
Methods of Application or Experimental Procedures: The BCys was impregnated into a silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . The new material was fully characterized by SEM, ATR-IR, and PXRD .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates, which have shown potent antiviral activity .
Methods of Application or Experimental Procedures: A new method for the synthesis of GA conjugates with S-benzyl-L-cysteine was proposed using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide .
Results or Outcomes: The synthesized compound was found to be superior to GA in inhibiting the accumulation of HIV-I virus-specific protein p24 (viral antigen) in MT-4 cell culture (IC 50 3 μg/mL, SI 90) and is 50 – 55 times less toxic to cells than azidothymidine .
Specific Scientific Field: Biomedical Engineering
Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of low-molecular-weight hydrogels (LMWHs), which have been extensively employed in different biomedical applications, including drug delivery, tissue engineering and cell culture, wound healing, and biofabrication .
Methods of Application or Experimental Procedures: The LMWHs are synthesized from small molecules that, upon assembly, form entangled aggregates via different types of noncovalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking interactions .
Results or Outcomes: The LMWHs are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water . Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .
Specific Scientific Field: Biochemistry
Summary of the Application: S-Benzyl-L-cysteine has been found to be a substrate for cysteine conjugate S-oxidase activity, which is mostly found in the microsomal fractions of rat liver and kidney .
Methods of Application or Experimental Procedures: In the presence of oxygen and NADPH, S-benzyl-L-cysteine is converted to S-benzyl-L-cysteine sulfoxide .
Results or Outcomes: This biochemical reaction is important in the metabolism of S-benzyl-L-cysteine in the body . No S-benzyl-L-cysteine sulfone was detected .
Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates . These conjugates have shown potent antiviral activity .
S-Benzyl-L-cysteine is a sulfur-containing amino acid derivative with the chemical formula C₁₀H₁₃NO₂S. It features a benzyl group attached to the sulfur atom of L-cysteine, which contributes to its unique properties and biological activities. The compound exists as zwitterions, displaying two distinct molecular conformations primarily based on the orientation of the C alpha-C beta bonds . This structural diversity is significant for its interactions in biological systems.
SBzl's primary function is not to act directly in biological systems but to serve as a protected form of cysteine during peptide synthesis. Once incorporated into a peptide chain, the benzyl group can be removed to reveal the reactive thiol group, allowing for further modifications or investigation of cysteine's role within the peptide [].
S-Benzyl-L-cysteine exhibits several biological activities:
Several synthesis methods for S-benzyl-L-cysteine have been developed:
S-Benzyl-L-cysteine has various applications across different fields:
Research into the interactions of S-benzyl-L-cysteine has revealed several insights:
S-Benzyl-L-cysteine shares similarities with several other sulfur-containing amino acids and derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
L-Cysteine | Contains a thiol group | Precursor to glutathione |
N-Acetylcysteine | Acetylated form of cysteine | Antioxidant properties |
S-Methylcysteine | Methyl group on sulfur | Potential role in detoxification |
S-Carboxymethylcysteine | Carboxymethyl group on sulfur | Involved in various metabolic processes |
S-Ethylcysteine | Ethyl group on sulfur | Similar reactivity patterns |
The uniqueness of S-benzyl-L-cysteine lies in its benzyl substituent, which enhances its lipophilicity and alters its interactions within biological systems compared to other cysteine derivatives.